N-cyclohexyl-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-16-7-6-8-18(13-16)24-29-26(34-30-24)21-14-31(15-22(32)28-19-9-4-3-5-10-19)25-20(23(21)33)12-11-17(2)27-25/h6-8,11-14,19H,3-5,9-10,15H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXSDBRJRDLWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide (CAS Number: 1030133-97-1) is a synthetic compound that incorporates multiple pharmacologically significant moieties, including a naphthyridine and oxadiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 457.5 g/mol. The structure features a cyclohexyl group attached to an acetamide moiety, a naphthyridine core, and an oxadiazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 457.5 g/mol |
| CAS Number | 1030133-97-1 |
Anticancer Activity
Research indicates that compounds containing 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that oxadiazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has been noted for its cytotoxic effects against several human cancer cell lines, including:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
- H9c2 (rat heart myoblast)
In vitro tests have demonstrated that the compound exhibits moderate to high cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
Anti-inflammatory and Other Activities
Beyond its anticancer potential, this compound may also possess anti-inflammatory properties. Compounds with similar structural features have been reported to inhibit cyclooxygenases (COX), which play a crucial role in the inflammatory response. The inhibition of COX enzymes can lead to reduced inflammation and pain relief .
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized that it may interact with specific molecular targets such as:
- Enzymes : Inhibition of enzymes involved in cancer progression.
- Receptors : Modulation of receptor activity linked to inflammation and cancer signaling pathways.
- DNA : Potential binding to DNA or RNA structures affecting replication and transcription processes.
Case Studies
Recent studies have synthesized various derivatives of oxadiazole compounds to evaluate their biological activities. For example:
- Study on Oxadiazole Derivatives : A series of derivatives were tested against multiple cancer cell lines showing varying degrees of cytotoxicity with some compounds achieving IC50 values as low as 18 µM against HeLa cells .
- Cytotoxicity Evaluation : In a comparative study involving different oxadiazole compounds, the synthesized N-cyclohexyl derivative exhibited notable cytotoxic effects similar to those observed in standard treatments like vinblastine .
Comparison with Similar Compounds
Table 1: Key Spectral Data of Triazole-Based Analogs vs. Hypothetical Features of the Target Compound
Functional Group Interactions
- Amide NH : The target’s acetamide –NH is expected to show IR absorption near 3250–3320 cm⁻¹, consistent with analogs (e.g., 7j: 3302 cm⁻¹ ).
- Aromatic Systems : The 1,8-naphthyridine’s conjugated π-system may result in downfield-shifted aromatic protons (e.g., δ 7.8–8.4 ppm in naphthyridines) compared to naphthalenyloxy triazoles (δ 7.1–8.3 ppm ).
Q & A
Q. What are the common synthetic routes for this compound?
The compound is synthesized via multi-step organic reactions, including 1,3-dipolar cycloaddition between azide and alkyne precursors. A typical procedure involves:
- Reacting substituted azides (e.g., 2-azido-N-phenylacetamide derivatives) with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a solvent system of tert-BuOH-H₂O (3:1) with Cu(OAc)₂ as a catalyst .
- Purification via recrystallization (ethanol) and characterization using IR, NMR, and HRMS to confirm regioselectivity and purity .
Q. How is structural characterization performed for this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3300 cm⁻¹) .
- NMR spectroscopy :
- ¹H NMR: Probes aromatic protons (δ 7.0–8.6 ppm), triazole protons (δ 8.3–8.4 ppm), and NH groups (δ 10.4–11.0 ppm) .
- ¹³C NMR: Confirms carbonyl carbons (δ 164–165 ppm) and aromatic systems .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
Q. What are the critical functional groups influencing bioactivity?
The naphthyridinone core, oxadiazole ring, and acetamide moiety are pharmacophoric elements. For example:
- The oxadiazole ring enhances metabolic stability and modulates electronic properties .
- The cyclohexyl group improves lipophilicity, potentially affecting membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yields?
Variables to optimize:
- Catalyst loading : 10 mol% Cu(OAc)₂ is standard, but lower amounts (5 mol%) may reduce side products .
- Solvent ratio : Adjusting tert-BuOH:H₂O (e.g., 4:1) improves solubility of hydrophobic intermediates .
- Reaction time : Extending beyond 8 hours may degrade heat-sensitive products; monitor via TLC .
Q. How should researchers address conflicting spectroscopic data between synthesized batches?
Contradictions in NMR shifts (e.g., δ 5.3–5.5 ppm for –OCH₂ groups) may arise from:
- Solvent polarity : Use deuterated DMSO for consistent H-bonding effects .
- Impurity profiles : Employ HPLC-MS to detect byproducts (e.g., unreacted azides) .
Q. What computational methods are suitable for predicting reactivity?
- HOMO-LUMO analysis : Predicts sites for nucleophilic/electrophilic attacks (e.g., oxadiazole ring as electron-deficient) .
- Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) using software like AutoDock .
Q. What strategies validate the compound’s mechanism of action in biological systems?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based protocols .
- Cellular uptake studies : Radiolabel the compound (e.g., ¹⁴C) and quantify intracellular accumulation via scintillation counting .
Q. How do substituents on the phenyl ring affect bioactivity?
- Electron-withdrawing groups (e.g., –NO₂, –Cl): Enhance binding to targets like kinases (e.g., lower IC₅₀ for 3-nitrophenyl vs. unsubstituted phenyl) .
- Steric effects : Bulky substituents (e.g., 3-methylphenyl) may reduce binding affinity due to steric clashes .
Methodological Considerations
Q. What analytical techniques resolve overlapping peaks in NMR spectra?
- 2D NMR (e.g., COSY, HSQC): Assigns coupled protons and carbons in crowded regions (e.g., δ 7.0–8.5 ppm for aromatic protons) .
- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange .
Q. How to design SAR studies for this compound?
- Core modifications : Compare bioactivity of naphthyridinone vs. pyridinone derivatives .
- Substituent libraries : Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl, 3-chlorophenyl) and assess IC₅₀ trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
